5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine
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Overview
Description
5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the nitrogen atom, and a 4-methylphenyl group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine-2-amine and 4-methylbenzaldehyde.
Condensation Reaction: The 5-chloropyridine-2-amine undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, primary amines, thiols, solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-(trifluoromethyl)pyridin-2-amine: This compound has a trifluoromethyl group instead of a 4-methylphenyl group.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: This compound contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Properties
CAS No. |
823202-03-5 |
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Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
5-chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H13ClN2/c1-9-3-5-10(6-4-9)12-7-11(14)8-16-13(12)15-2/h3-8H,1-2H3,(H,15,16) |
InChI Key |
ZVJQNYZAHKHNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)NC |
Origin of Product |
United States |
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